Beta-Blocking Potency and β2-Agonist Activity of Dilevalol vs. Racemic Labetalol
Dilevalol, the isolated R,R stereoisomer, is pharmacologically distinct from racemic labetalol in three quantifiable dimensions. First, dilevalol is approximately 4 times more potent as a nonselective β-adrenoceptor antagonist than the racemate [1]. Second, it is 7-fold more potent as a selective β2-adrenoceptor partial agonist [1]. Third, in isolated guinea-pig tracheal preparations, the relaxing potency (intrinsic sympathomimetic activity) of dilevalol was approximately 4.7 times greater than that of labetalol [2]. In humans, dilevalol is about 1.75 times more effective than labetalol at blocking isoprenaline effects at β1-receptors and is significantly more potent at inhibiting salbutamol-mediated β2 stimulation [3]. Crucially, dilevalol possesses negligible clinically significant α1-adrenergic antagonist activity, in contrast to labetalol's balanced α1/β blockade [1].
| Evidence Dimension | β-antagonist potency, β2-agonist potency, and tracheal relaxing activity |
|---|---|
| Target Compound Data | Dilevalol: 4× β-blockade potency vs racemate; 7× β2-agonism vs racemate; 4.7× tracheal relaxation vs labetalol; 1.75× β1-blockade in humans; negligible α1-blockade |
| Comparator Or Baseline | Racemic labetalol (equimolar mixture of four stereoisomers): baseline potency = 1.0 for each parameter; possesses clinically significant α1-blockade |
| Quantified Difference | 4- to 7-fold increase in β2-agonism; 4-fold increase in β-antagonism; 4.7-fold greater ISA; α1-blockade reduced to clinically negligible levels |
| Conditions | In vitro isolated guinea-pig trachea (histamine-induced contracture); pithed rat model; human isoprenaline/salbutamol challenge studies; radioligand binding in human myocardium and mammary artery |
Why This Matters
For researchers requiring a pure β2-agonist/β-antagonist tool without confounding α1-blockade, dilevalol provides a cleaner pharmacological signal than racemic labetalol, which introduces α1-mediated vasodilation that can confound mechanistic interpretation.
- [1] Wallin JD, Frishman WH. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity. J Clin Pharmacol. 1989 Dec;29(12):1057-68. doi: 10.1002/j.1552-4604.1989.tb03280.x. PMID: 2693499. View Source
- [2] Matsunaga K, Nakamura K, Ueda M. Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol. J Pharmacobiodyn. 1985 Sep;8(9):785-7. doi: 10.1248/bpb1978.8.785. PMID: 2868089. View Source
- [3] Chrisp P, Goa KL. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension. Drugs. 1990 Feb;39(2):234-63. doi: 10.2165/00003495-199039020-00007. PMID: 2184002. View Source
